

Key suppliers and commercial availability of Glycine tert-butyl ester hydrochloride.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl aminoacetate hydrochloride*

Cat. No.: *B086200*

[Get Quote](#)

An In-depth Technical Guide to Glycine tert-butyl ester hydrochloride: Key Suppliers, Commercial Availability, and Applications

For researchers, scientists, and professionals in drug development, having access to high-quality reagents is paramount. Glycine tert-butyl ester hydrochloride (CAS No. 27532-96-3) is a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. Its tert-butyl ester group provides a convenient protecting group for the carboxylic acid functionality of glycine, which can be selectively removed under acidic conditions. This guide provides a comprehensive overview of the key suppliers, commercial availability, and technical specifications of Glycine tert-butyl ester hydrochloride, along with insights into its applications.

Commercial Availability and Key Suppliers

Glycine tert-butyl ester hydrochloride is readily available from a multitude of chemical suppliers, catering to both research and industrial scales. The product is typically offered in various purity grades, with the most common being $\geq 97\%$, $\geq 98\%$, and $\geq 99\%$. The choice of supplier often depends on the required purity, quantity, lead time, and cost. Below is a summary of prominent suppliers and their offerings.

Supplier	Product Number(s)	Purity	Available Quantities
Chem-Impex	06631	≥99% (HPLC)	1g, 5g, 25g, 100g, 250g, 1kg
Sigma-Aldrich (Merck)	347957	97%	1g, 5g, 25g
Tokyo Chemical Industry (TCI)	G0254	>98.0%	1g, 5g, 25g
CymitQuimica	3B-G0254	>98.0%	1g, 5g, 25g
Simson Pharma Limited	OT41190000	Custom Synthesis	Inquire for quantities
Apollo Scientific	PC3950	98%	5g, 25g, 100g
Biosynth	FG23689	Not Specified	Inquire for quantities
Echemi	Multiple	Industrial, Pharma, Feed Grade (98-99%)	25kg, 200kg
ChemicalBook	Multiple	98%-102%	Inquire for quantities

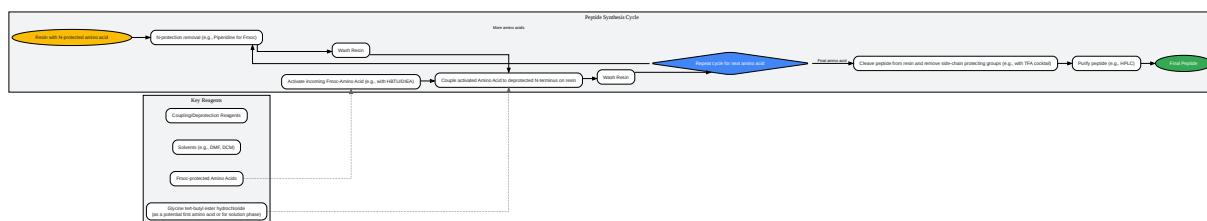
Technical Specifications

Consistency in the quality of starting materials is critical for reproducible research and manufacturing. The following table summarizes the key technical specifications of Glycine tert-butyl ester hydrochloride as reported by various suppliers. While there is general agreement on the primary properties, slight variations in reported melting points and purity analysis methods may exist.

Parameter	Value	Source(s)
CAS Number	27532-96-3	[1] [2] [3] [4] [5] [6] [7] [8]
Molecular Formula	C ₆ H ₁₃ NO ₂ ·HCl	[1] [3]
Molecular Weight	167.63 g/mol	[3] [6]
Appearance	White powder or crystals	[1] [3] [4]
Purity	≥97%, >98.0%, ≥99%	[1] [2] [3] [4] [8]
Melting Point	128 - 143 °C	[1] [7]
Storage Conditions	0 - 8 °C or <-15°C	[1] [6]
Synonyms	H-Gly-OtBu·HCl, t-Butyl glycinate hydrochloride, tert-Butyl aminoacetate hydrochloride	[1] [4]

Applications in Research and Development

Glycine tert-butyl ester hydrochloride is a versatile reagent with primary applications in:

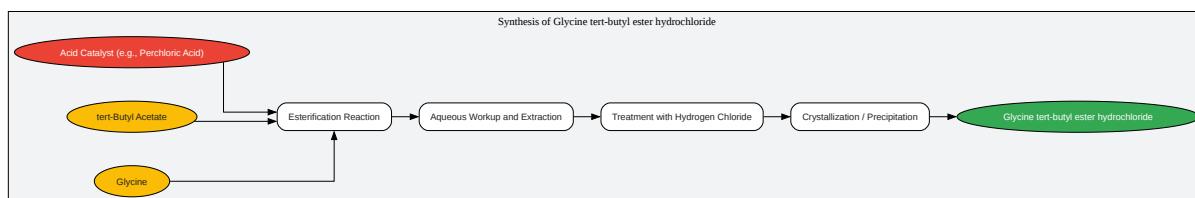

- Peptide Synthesis: It serves as a fundamental building block for the incorporation of glycine residues into peptide chains.[\[1\]](#)[\[2\]](#) The tert-butyl ester protects the C-terminus, preventing self-polymerization and allowing for controlled, stepwise elongation of the peptide from the N-terminus.[\[1\]](#) The protecting group is stable under many reaction conditions used for peptide coupling but can be readily cleaved with acids like trifluoroacetic acid (TFA).
- Drug Development and Prodrugs: This compound is utilized in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[\[1\]](#)[\[2\]](#) It can be incorporated into drug molecules to improve properties such as bioavailability.[\[1\]](#)[\[6\]](#) The ester linkage can be designed to be cleaved in vivo, releasing the active glycine-containing drug.
- Synthesis of Amino Acid Derivatives: It is a precursor for the synthesis of various non-natural amino acids and other amino acid derivatives.[\[1\]](#) For instance, the nitrogen can be functionalized while the carboxylic acid remains protected.

Experimental Protocols: An Overview

While specific protocols are highly dependent on the target molecule, a general workflow for the use of Glycine tert-butyl ester hydrochloride in peptide synthesis is outlined below.

General N-Deprotection and Coupling Cycle in Solid-Phase Peptide Synthesis (SPPS)

A common application involves the use of Glycine tert-butyl ester hydrochloride in solution-phase synthesis or as the first amino acid attached to a resin in solid-phase peptide synthesis. The following represents a conceptual workflow.

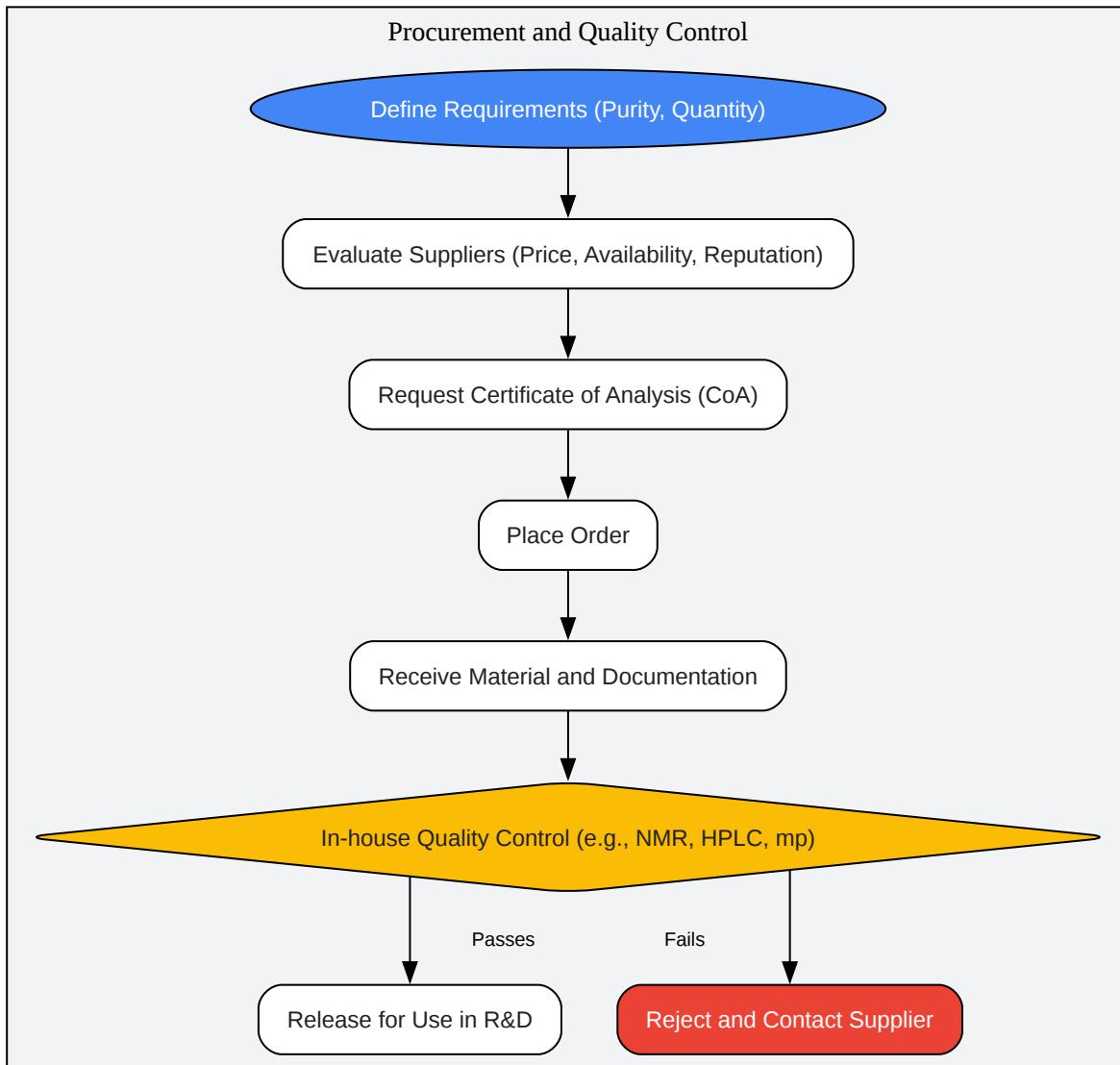


[Click to download full resolution via product page](#)

Fig. 1: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Synthesis of Glycine tert-butyl ester hydrochloride

The synthesis of Glycine tert-butyl ester hydrochloride itself can be achieved through several routes. One common laboratory-scale method involves the esterification of glycine. A patent describes a process where glycine is reacted with tert-butyl acetate in the presence of an acid catalyst, followed by treatment with hydrogen chloride to precipitate the hydrochloride salt.[9] Another method involves the reaction of N-benzyloxycarbonylglycine with isobutene, followed by hydrogenolysis to remove the N-protecting group.[10]



[Click to download full resolution via product page](#)

Fig. 2: Simplified workflow for the synthesis of Glycine tert-butyl ester hydrochloride.

Procurement and Quality Control Logic

For researchers and drug developers, a systematic approach to procuring and qualifying reagents like Glycine tert-butyl ester hydrochloride is essential.

[Click to download full resolution via product page](#)

Fig. 3: Logical workflow for procurement and quality control.

In conclusion, Glycine tert-butyl ester hydrochloride is a readily available and indispensable reagent for chemical synthesis, particularly in the pharmaceutical and biotechnology sectors. A thorough understanding of the available suppliers, product specifications, and appropriate handling and quality control procedures is essential for its successful application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Glycine tert-Butyl Ester Hydrochloride | CymitQuimica [cymitquimica.com]
- 4. Glycine tert-Butyl Ester Hydrochloride | 27532-96-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. biosynth.com [biosynth.com]
- 7. Glycine tert butyl ester hydrochloride | 27532-96-3 [chemicalbook.com]
- 8. 27532-96-3 Cas No. | Glycine tert-butyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]
- 9. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Key suppliers and commercial availability of Glycine tert-butyl ester hydrochloride.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086200#key-suppliers-and-commercial-availability-of-glycine-tert-butyl-ester-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com